Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride
Description
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methyl group and an acetate ester moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2-(3-methylazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(4-8-5-7)3-6(9)10-2;/h8H,3-5H2,1-2H3;1H |
InChI Key |
QQMMZDZZRZDXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of N-Substituted Amino Alcohols
One well-documented method involves cyclization of N-substituted amino alcohols under dehydrating conditions to form azetidine rings, followed by esterification:
Ring-Closure from Cyano Precursors
Another approach involves cyclization of nitrile derivatives:
Multi-step Synthesis from Protected Intermediates
A more sophisticated route involves starting from protected amino acids or amino alcohols, with steps including:
- Protection of functional groups.
- Cyclization to form the azetidine ring.
- Selective methylation at the 3-position.
- Esterification to introduce the methyl ester group.
- Deprotection and salt formation.
This method offers high regioselectivity and yields, as demonstrated in patent literature.
Data Tables Summarizing Key Reactions
Research Outcomes and Optimization
Recent research emphasizes optimizing reaction conditions to improve yields and selectivity:
- Temperature Control: Maintaining low temperatures during methylation minimizes side reactions.
- Solvent Choice: Use of polar aprotic solvents like tetrahydrofuran enhances reaction efficiency.
- Catalysis: Catalysts such as acid or base facilitate ring closure and methylation steps.
For example, a study reported a 78% overall yield for the synthesis of methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride using a cyclization-methylation sequence under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the molecular properties of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride with similar azetidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Not explicitly provided | C₇H₁₄ClNO₂ | ~179.6 | Methyl ester, azetidine ring, methyl | Ester group, quaternary azetidine carbon |
| Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride | CID 125041879 | C₇H₁₃ClNO₃ | 181.6 | Ethyl ester, hydroxy, azetidine | Hydroxy substitution on azetidine ring |
| 2-[(3-Methylazetidin-3-yl)oxy]acetic acid hydrochloride | 2137746-70-2 | C₆H₁₂ClNO₃ | 181.62 | Carboxylic acid, ether, methyl | Ether linkage instead of ester |
| (3-Methylazetidin-3-yl)methanamine dihydrochloride | 1184963-68-5 | C₅H₁₃Cl₂N₂ | 183.08 | Methanamine, azetidine | Dihydrochloride salt, primary amine |
Key Observations:
- Substituent Effects : The methyl group on the azetidine ring in the target compound increases lipophilicity compared to the hydroxy-substituted analogue (CID 125041879), which is more polar due to hydrogen bonding .
- Functional Group Variations : Replacing the ester with a carboxylic acid (CAS 2137746-70-2) introduces acidity (pKa ~2-3), affecting solubility and reactivity in biological systems .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride (CID 125041879) is more soluble in polar solvents due to its hydroxy group .
- Stability : The methyl ester in the target compound is prone to hydrolysis under acidic or basic conditions, whereas the ether-linked derivative (CAS 2137746-70-2) is more stable but less reactive .
Biological Activity
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₄ClNO₂. The azetidine ring structure, combined with an acetate group, contributes to its distinct pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound may interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulating cellular signaling pathways. Although the precise mechanisms are still under investigation, preliminary studies suggest that the compound's interactions may influence various biological processes, including cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. Investigations into its efficacy against bacterial strains indicate potential use as an antimicrobial agent. For instance, derivatives of azetidine have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Anticancer Properties
This compound is also being explored for its anticancer potential. Research has indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, studies on structurally related compounds have shown significant inhibition of cancer cell proliferation in vitro, with some analogs demonstrating IC50 values in the micromolar range .
Study 1: Interaction with Enzymes
A study focused on the binding affinity of this compound to specific enzymes revealed that it could act as a competitive inhibitor. The compound's ability to bind effectively to the active site of target enzymes suggests its potential role in drug development aimed at modulating enzymatic activity in disease states.
Study 2: Cytotoxicity and Cell Viability
In vitro assays assessing the cytotoxic effects of this compound on various cancer cell lines demonstrated that it can significantly reduce cell viability. For instance, one study reported a dose-dependent decrease in viability among treated cells, indicating its potential as an anticancer therapeutic .
Data Summary
Q & A
Q. What laboratory precautions are essential when handling this compound?
- Answer : Use fume hoods to avoid inhalation of HCl vapors. PPE (nitrile gloves, goggles) prevents dermal/ocular exposure. Spills require neutralization with sodium bicarbonate before disposal in designated chemical waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
